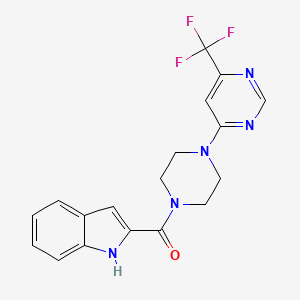

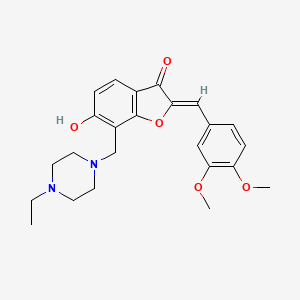

![molecular formula C17H16N2O3S B2389662 {2-[(2-phenoxyethyl)thio]-1H-benzimidazol-1-yl}acetic acid CAS No. 313518-12-6](/img/structure/B2389662.png)

{2-[(2-phenoxyethyl)thio]-1H-benzimidazol-1-yl}acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

{2-[(2-phenoxyethyl)thio]-1H-benzimidazol-1-yl}acetic acid, also known as PBEA, is an organic compound that has been widely studied in recent years due to its potential applications in various scientific fields. PBEA is a versatile compound that can be used as a reagent in chemical synthesis, as a catalyst in organic reactions, and as a drug candidate in pharmaceutical research.

科学的研究の応用

DNA Minor Groove Binder Applications

- Hoechst 33258, a related benzimidazole derivative, binds strongly to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. This compound and its analogues have been widely used in fluorescent DNA staining, chromosome and nuclear staining, analysis of nuclear DNA content values, and as radioprotectors and topoisomerase inhibitors, indicating their potential as starting points for rational drug design and molecular biology tools (Issar & Kakkar, 2013).

Synthetic and Biological Activity

- A comprehensive review on 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine compounds has been presented, summarizing their preparation, properties, and the variety of their biological and electrochemical activities. This review highlights the potential for further investigation into currently unknown analogues, suggesting areas for new research in the field of benzimidazole derivatives (Boča, Jameson, & Linert, 2011).

Medicinal Chemistry and Therapeutic Applications

- Benzimidazole derivatives, including those with pseudothiourea structural units, have shown a range of biological activities such as antihypertensive, diuretic, anorectic, thermoregulating effects, and herbicidal properties. This highlights their importance in medicinal chemistry for the development of therapeutic agents (Hsu, Hu, & Liu, 2005).

Anticancer Potential

- Research on benzimidazole hybrids reveals their anticancer potential through mechanisms such as intercalation, alkylating agents, topoisomerase inhibition, and tubulin inhibition. This emphasizes the importance of benzimidazole derivatives in cancer therapy and the need for further development of novel compounds for anticancer applications (Akhtar et al., 2019).

Safety and Hazards

将来の方向性

作用機序

Target of Action

It’s known that benzimidazole derivatives have diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory .

Mode of Action

It’s reported that benzimidazole derivatives can bind to the minor groove of the dna molecule and recognize a specific base sequence . The mechanism of action of DNA minor groove binding agents involves two steps: initially, the binding agent is hydrophobically transferred from solution into the DNA minor groove .

Biochemical Pathways

Benzimidazole derivatives have been reported to have a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .

Pharmacokinetics

A study on the pharmacokinetics of 2-phenoxyethanol, a related compound, and its major metabolite, phenoxyacetic acid, showed that after dermal and inhaled administration in rats, the compound was rapidly absorbed and extensively metabolized to form phenoxyacetic acid . After multiple dosing, the exposures of 2-phenoxyethanol and phenoxyacetic acid were decreased, presumably due to the induction of metabolizing enzymes .

Result of Action

Given the wide range of biological activities associated with benzimidazole derivatives, it’s likely that the compound has multiple effects at the molecular and cellular level .

特性

IUPAC Name |

2-[2-(2-phenoxyethylsulfanyl)benzimidazol-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c20-16(21)12-19-15-9-5-4-8-14(15)18-17(19)23-11-10-22-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFSJPMGIJWIGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{2-[(2-phenoxyethyl)thio]-1H-benzimidazol-1-yl}acetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6-ethyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2389582.png)

![N-(2,3-dimethylphenyl)-2-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2389584.png)

![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2389588.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,4-dimethoxybenzamide](/img/structure/B2389591.png)

![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2389597.png)

![4-methyl-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide](/img/structure/B2389601.png)